Imidazole-1,2-d2

Quantitative LC-MS/MS Stable isotope dilution Internal standard

Imidazole-1,2-d2 is a site-specifically deuterated analog of the fundamental five-membered N-heterocycle imidazole, in which hydrogen atoms at ring positions 1 (N–H) and 2 (C–H) are replaced by deuterium, yielding a molecular formula of C₃H₂D₂N₂ and a monoisotopic mass of approximately 70.09 Da. Unlike perdeuterated imidazole-d4 (CAS 6923-01-9, mass shift +4 Da) or single-position imidazole-2-d1, this compound retains protium at the C4 and C5 positions while introducing a +2 Da mass shift and distinct NMR spectroscopic signatures.

Molecular Formula CrC18H12N3O6
Molecular Weight 0
CAS No. 17334-05-3
Cat. No. B1174213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazole-1,2-d2
CAS17334-05-3
SynonymsImidazole-1,2-d2
Molecular FormulaCrC18H12N3O6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazole-1,2-d2 (CAS 17334-05-3): Site-Specific Deuterated Heterocycle for Quantitative Mass Spectrometry and Mechanistic Studies


Imidazole-1,2-d2 is a site-specifically deuterated analog of the fundamental five-membered N-heterocycle imidazole, in which hydrogen atoms at ring positions 1 (N–H) and 2 (C–H) are replaced by deuterium, yielding a molecular formula of C₃H₂D₂N₂ and a monoisotopic mass of approximately 70.09 Da [1]. Unlike perdeuterated imidazole-d4 (CAS 6923-01-9, mass shift +4 Da) or single-position imidazole-2-d1, this compound retains protium at the C4 and C5 positions while introducing a +2 Da mass shift and distinct NMR spectroscopic signatures [2]. Its primary applications span quantitative LC-MS/MS and GC-MS bioanalysis as a stable isotope-labeled internal standard, mechanistic investigations exploiting kinetic isotope effects (KIEs) at the C2 position, and protein structural biology via histidine C2 hydrogen/deuterium exchange mass spectrometry (His-HDX-MS) [3].

Why Imidazole-1,2-d2 Cannot Be Replaced by Imidazole-d4 or Unlabeled Imidazole: Quantifiable Selectivity and Analytical Divergence


Generic substitution between deuterated imidazole isotopologues fails because the number and position of deuterium atoms govern the mass shift, chromatographic co-elution behavior, NMR spectral simplification pattern, and site-specific kinetic isotope effect magnitude. Imidazole-1,2-d2 provides a +2 Da mass shift versus unlabeled imidazole, which is sufficient for MS resolution from the natural abundance M+1 isotopologue (~4.5% for C₃H₄N₂) yet avoids the +4 Da shift of imidazole-d4 that can push the internal standard signal beyond the optimal mass window for certain low-molecular-weight analytes . Critically, retention of protium at C4 and C5 preserves ¹H NMR signals at those positions for structural verification while the deuterium-induced isotope shift at C2 (∆δ(¹³C) ≈ 0.2–1.5 ppm upfield) provides an internal spectroscopic ruler for confirming site-specific labeling [1]. Furthermore, the C2-deuterated imidazole ring exhibits a half-life for H/D back-exchange on the order of 2 days under physiological conditions—approximately 4 × 10⁵ times slower than amide proton exchange—making it the preferred scaffold for histidine-targeted protein HDX-MS studies where perdeuterated or unlabeled analogs would yield either excessive signal suppression or no isotopic contrast [2].

Quantitative Differentiation Evidence: Imidazole-1,2-d2 vs. Closest Analogs Across Key Analytical and Biophysical Dimensions


Mass Shift Precision: +2 Da Provides Optimal MS Resolution Without Isotopic Overlap vs. Imidazole-d4 (+4 Da) and Unlabeled Imidazole (0 Da)

Imidazole-1,2-d2 introduces a +2 Da mass shift relative to unlabeled imidazole (monoisotopic mass 68.0374 Da → 70.05 Da), compared to the +4 Da shift of imidazole-d4 (CAS 6923-01-9, monoisotopic mass 72.10 Da) . The +2 Da shift provides sufficient separation from the natural abundance [M+1] isotopologue of imidazole (~4.5% relative abundance, primarily from ¹³C) to minimize isotopic cross-talk, while maintaining the internal standard within a closer retention time window than the +4 Da analog, which can exhibit slightly shifted chromatographic retention due to the cumulative inverse isotope effect of four deuterium atoms [1]. For imidazole-2-d1 (single deuteration, +1 Da), the mass shift is insufficient to resolve from the [M+1] natural abundance peak in many low-resolution MS configurations.

Quantitative LC-MS/MS Stable isotope dilution Internal standard

C2 H/D Exchange Half-Life of ~2 Days Enables Protein Structural Probing That Is Impractical with Amide-Level HDX

The imidazole C2 hydrogen/deuterium exchange reaction exhibits a half-life on the order of 2 days for unmodified histidine residues under near-physiological conditions (pD ~7, 25 °C), which is approximately 4 × 10⁵ times slower than the H/D exchange half-life of unprotected backbone amide protons (~0.4 s) [1]. By contrast, amide HDX—the basis of conventional HDX-MS—proceeds with half-lives in the millisecond-to-second range for solvent-exposed sites, requiring rapid quench conditions and limiting the ability to study slow conformational dynamics. Imidazole-1,2-d2, as a pre-deuterated probe at the C2 position, enables the reverse experiment: monitoring deuterium retention (or loss) over hours to days as a readout of histidine solvent accessibility, hydrogen bonding, and phosphorylation state [2]. Unlabeled imidazole provides no isotopic contrast for such measurements; perdeuterated imidazole-d4 introduces deuterium at all four positions, complicating site-specific interpretation.

Protein structural biology His-HDX-MS Histidine microenvironment

Deuterium Isotope Effect on Hydrogen Bonding: ~8% Weaker Self-Association vs. Protium Imidazole Provides a Quantifiable Probe of H-Bond Networks

Cryoscopic measurements of imidazole and 1-d-imidazole in naphthalene solution at 80 °C demonstrate that the deuterated analog is approximately 8% less self-associated than the protium form, attributed to weaker N–D···N hydrogen bonding compared to N–H···N [1]. The dimerization free energy (ΔG°) was determined to be −1100 cal/mol for imidazole versus −1020 cal/mol for 1-d-imidazole, a difference of 80 cal/mol [1]. This isotope effect on hydrogen bond strength is position-dependent: deuteration at N1 (as in imidazole-1,2-d2) directly affects the N–H(D)···N hydrogen bond donor, whereas deuteration at C4/C5 positions (as in imidazole-4,5-d2) exerts only a secondary effect through C–H(D)···X weak hydrogen bonds. Imidazole-d4 combines both effects, confounding the isolation of the N–H(D) contribution.

Hydrogen bonding Isotope effect Supramolecular chemistry

Absence of CID Hydrogen Scrambling at C2 Position Enables Unambiguous MS/MS Localization of Deuterium Labels

Collision-induced dissociation (CID) fragmentation of peptides containing C2-deuterated imidazole (histidine) residues revealed no detectable hydrogen scrambling between the C2-deuterium and other exchangeable positions [1]. This stands in contrast to peptides deuterated at amide backbone positions, where extensive gas-phase hydrogen migration during CID can scramble the isotopic label across multiple residues, obscuring site-specific information. Perdeuterated imidazole-d4, when incorporated into larger molecules, introduces deuterium at C4 and C5 positions that may participate in rearrangement reactions during fragmentation, complicating fragment ion assignment. The C2-deuterium stability under CID conditions is attributed to the covalent C–D bond strength and the absence of adjacent mobile protons at the imidazole C2 position in the gas phase [2].

Tandem mass spectrometry Deuterium localization Peptide sequencing

Kinetic Isotope Effect kH/kD = 2.8 ± 0.3 at C2 Provides a Calibrated Mechanistic Probe for Proton Transfer Reactions

The kinetic isotope effect (KIE) for direct proton transfer from p-nitrophenol to imidazole in aqueous solution at 25 °C was measured as kH/kD = 2.8 ± 0.3 [1]. This value represents a primary KIE consistent with rate-limiting proton transfer involving the imidazole nitrogen, and serves as a calibrated reference for mechanistic studies employing imidazole-1,2-d2. By contrast, reactions proceeding through imidazole C2 carbanion (ylide) intermediates—where the C2–H(D) bond is broken—exhibit KIEs that can vary substantially depending on the reaction coordinate symmetry. For example, the bromination of coordinated imidazole shows a primary KIE increasing from kH/kD = 1.3 to 2.4 depending on acid concentration [2]. The site specificity of imidazole-1,2-d2 (deuterium at N1 and C2) allows researchers to deconvolve N–H vs. C–H KIEs, whereas imidazole-d4 produces a composite KIE from all four positions.

Kinetic isotope effect Reaction mechanism Proton transfer

Site-Specific C2-D Vibrational Band Serves as a Raman Reporter of Histidine Microenvironment, Inaccessible with C4/C5-Deuterated or Perdeuterated Analogs

The C2-deuterated imidazole ring produces a unique C–D stretching vibrational band in the 2200–2350 cm⁻¹ region that is clearly visible in nonresonant Raman spectra and serves as a site-specific reporter of histidine protonation state, hydrogen bond donor/acceptor strength, and metal coordination [1]. This C2-D stretching frequency shifts in response to changes in the imidazole environment: the peak position and linewidth report on the local electrostatic and hydrogen-bonding milieu of individual histidine residues in proteins [1]. In contrast, perdeuterated imidazole-d4 generates multiple C–D stretching bands from all four positions, producing a congested spectral region that cannot be resolved into individual site-specific contributions. Imidazole-4,5-d2 produces C–D stretches at the C4 and C5 positions but lacks the C2-D signal that is most sensitive to the histidine tautomeric state and N–H hydrogen bonding.

Raman spectroscopy Protein dynamics Histidine probe

Procurement-Driven Application Scenarios for Imidazole-1,2-d2 (CAS 17334-05-3): Where Site-Specific Deuteration Delivers Quantifiable Advantage


Stable Isotope Dilution LC-MS/MS Quantification of Imidazole-Containing Drug Metabolites in Plasma

In regulated bioanalytical workflows requiring quantification of imidazole-containing small-molecule drugs (e.g., nitroimidazole antibiotics, azole antifungals) in biological matrices, imidazole-1,2-d2 serves as an internal standard with a +2 Da mass shift that ensures chromatographic co-elution with the analyte while providing unambiguous MS resolution from both the analyte [M+H]⁺ peak and its natural ¹³C isotopologue (~4.5% relative abundance) [1]. Compared to imidazole-d4 (+4 Da), the +2 Da shift maintains the internal standard signal within the typical mass range of the analyte's isotope envelope, minimizing differential ion suppression effects that can arise when internal standard and analyte masses diverge significantly . This application is directly supported by the mass shift differentiation evidence (Section 3, Evidence Item 1).

Histidine Hydrogen-Deuterium Exchange Mass Spectrometry (His-HDX-MS) for Protein Conformational Analysis

For academic and pharmaceutical research groups studying protein conformational dynamics, ligand-induced structural changes, or histidine phosphorylation, imidazole-1,2-d2 provides the essential C2-deuterated scaffold for monitoring slow H/D exchange kinetics (t₁/₂ ~2 days) [2]. The absence of CID-induced deuterium scrambling at the C2 position enables direct MS/MS localization of deuterium retention across multi-histidine proteins, a capability not achievable with amide-level HDX or perdeuterated analogs [3]. This scenario is grounded in the exchange kinetics (Evidence Item 2) and scrambling resistance (Evidence Item 4) established in Section 3.

Mechanistic Elucidation of N-H vs. C-H Proton Transfer Pathways Using Site-Resolved Kinetic Isotope Effects

In academic physical organic chemistry and pharmaceutical process chemistry, imidazole-1,2-d2 enables the deconvolution of kinetic isotope effects arising from N–H(D) hydrogen bonding (primary KIE ~2.8) from those involving C2–H(D) cleavage (variable KIE depending on mechanism) [4]. This site resolution is critical for distinguishing between general base catalysis (N–H deprotonation) and carbene/ylide-mediated pathways (C2–H deprotonation) in imidazole-catalyzed reactions. Perdeuterated imidazole-d4 cannot provide this mechanistic resolution because all four positions carry deuterium, yielding a composite KIE. This scenario builds on Evidence Item 5 (Section 3).

Site-Specific Raman Spectroscopic Probing of Histidine Microenvironments in Metalloproteins

For biophysics laboratories investigating metal coordination, protonation equilibria, or hydrogen bonding at specific histidine residues in proteins such as superoxide dismutase, cytochrome c peroxidase, or carbonic anhydrase, imidazole-1,2-d2 enables the detection of a single, well-resolved C2-D stretching band (~2200–2350 cm⁻¹) in the cellular Raman-silent region [5]. This band's frequency and linewidth report quantitatively on the local electrostatic environment, providing residue-specific information even in proteins containing multiple histidine residues. Alternative probes such as perdeuterated imidazole-d4 produce multiple overlapping C-D bands that preclude site-specific assignment. This scenario is directly supported by Evidence Item 6 (Section 3).

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